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1,1-dioxo-1,2-benzothiazol-3-olate - 16766-82-8

1,1-dioxo-1,2-benzothiazol-3-olate

Catalog Number: EVT-1218647
CAS Number: 16766-82-8
Molecular Formula: C7H4NO3S-
Molecular Weight: 182.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)
Overview

1,1-Dioxo-1,2-benzothiazol-3-olate, commonly known as sodium saccharin, is a synthetic compound primarily recognized for its application as a non-nutritive sweetener. It belongs to the class of benzothiazole derivatives and is characterized by its unique molecular structure, which contributes to its sweet taste profile. This compound has been extensively studied for its chemical properties, synthesis methods, and biological activities.

Source

Sodium saccharin was first synthesized in 1879 by Constantin Fahlberg, who discovered its sweetening properties while working with coal tar derivatives. It is produced through various synthetic routes that involve the transformation of simpler organic compounds.

Classification

1,1-Dioxo-1,2-benzothiazol-3-olate is classified under:

  • Chemical Class: Benzothiazoles
  • Functional Group: Sulfonamide derivatives
  • Uses: Non-nutritive sweetener, reagent in chemical synthesis
Synthesis Analysis

Methods

The synthesis of sodium saccharin typically involves several key steps:

  1. Sulfonation: Toluene is treated with sulfuric acid to produce toluene sulfonic acid.
  2. Oxidation: The toluene sulfonic acid undergoes oxidation to form ortho-sulfobenzoic acid.
  3. Cyclization: Ortho-sulfobenzoic acid reacts with ammonia, leading to the formation of saccharin.
  4. Neutralization: The resulting saccharin is neutralized using sodium hydroxide to yield sodium saccharin.
  5. Crystallization: The final product is crystallized as a dihydrate form.

Technical Details

In industrial settings, sodium saccharin can also be synthesized via the Maumee process, which involves the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by neutralization with sodium hydroxide. This method is favored for its efficiency and cost-effectiveness.

Molecular Structure Analysis

Structure

The molecular formula of sodium saccharin is C7H5NO3S.Na. Its structure features a benzothiazole ring fused with a sulfonamide group, which is responsible for its sweet taste.

Data

  • Molecular Weight: 205.24 g/mol
  • InChI Key: AYGJDUHQRFKLBG-UHFFFAOYSA-M
  • Melting Point: 228 °C (decomposes)

The compound exhibits resonance stabilization due to the presence of the dioxo group and the aromatic system, contributing to its chemical reactivity.

Chemical Reactions Analysis

Reactions

Sodium saccharin participates in various chemical reactions:

  1. Oxidation: Can be oxidized to form sulfonic acid derivatives.
  2. Reduction: Reduction reactions can yield amine derivatives.
  3. Substitution: Nucleophilic substitution reactions can produce various substituted benzothiazoles.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Substitution Reagents: Alkyl halides or acyl chlorides in the presence of bases.
Mechanism of Action

The mechanism of action for sodium saccharin primarily involves its interaction with taste receptors on the tongue. It binds specifically to the T1R2/T1R3 receptor complex responsible for detecting sweetness, triggering a signal transduction pathway that results in the perception of sweetness even at low concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; slightly soluble in alcohol
  • Taste Profile: Approximately 300 to 500 times sweeter than sucrose

Chemical Properties

  • Stability: Stable under normal conditions; decomposes when heated above its melting point.
  • pH Range: Typically neutral in solution.

Relevant analyses indicate that sodium saccharin does not exhibit significant toxicity at typical consumption levels, making it suitable for use as a food additive.

Applications

Sodium saccharin has a wide array of applications across different fields:

  • Food Industry: Used as a non-nutritive sweetener in various food products.
  • Pharmaceuticals: Investigated for potential therapeutic effects and included in some pharmaceutical formulations.
  • Scientific Research: Employed as a reagent in organic synthesis and analytical chemistry studies related to sweetness and metabolism.
  • Biological Studies: Utilized in research exploring enzyme inhibition and protein-ligand interactions .

Properties

CAS Number

16766-82-8

Product Name

1,1-dioxo-1,2-benzothiazol-3-olate

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-olate

Molecular Formula

C7H4NO3S-

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/p-1

InChI Key

CVHZOJJKTDOEJC-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]

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